molecular formula C12H12BNO4 B8246869 (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid

(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid

Cat. No.: B8246869
M. Wt: 245.04 g/mol
InChI Key: QBXIDPJOPXWISE-UHFFFAOYSA-N
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Description

(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a boronic acid group attached to a pyrrole ring, which is further substituted with a benzyloxycarbonyl group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. Additionally, the benzyloxycarbonyl group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Properties

IUPAC Name

(1-phenylmethoxycarbonylpyrrol-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO4/c15-12(14-7-6-11(8-14)13(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXIDPJOPXWISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C=C1)C(=O)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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